4-Bromo-5-methylthiophene-2-carbaldehyde
Overview
Description
4-Bromo-5-methylthiophene-2-carbaldehyde is a chemical compound with a variety of research applications . It has a molecular weight of 205.08 .
Molecular Structure Analysis
The linear formula of this compound is C6H5BrOS . The InChI code is 1S/C6H5BrOS/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Phenyl-2-Thienyl Derivatives : This compound has been used in the photochemical synthesis of phenyl-2-thienyl derivatives. The irradiation of similar compounds in benzene solutions yields corresponding phenyl derivatives, indicating its potential in organic synthesis and material science (Antonioletti et al., 1986).
Schiff Base Ligand Formation : It is used in the synthesis of Schiff base ligands, which have shown biological activities. The reaction with hexane-1,6-diamine or octane-1,8-diamine leads to compounds that exhibit antibacterial activities and cytotoxic effects on cancer cell lines, highlighting its importance in medicinal chemistry (Uluçam et al., 2021).
Preparation of Aminothiophene Derivatives : This compound is involved in the synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde. The process features an eco-friendly and efficient method, indicating its utility in green chemistry (Chen et al., 2014).
Study of Nitration of Thiophene Derivatives : Research has explored the nitration of derivatives of this compound, leading to the formation of nitro derivatives of thiophene. This study is significant for understanding the chemical properties and reactions of thiophene derivatives (Shvedov et al., 1973).
Suzuki Cross-Coupling Reactions : The compound has been utilized in Suzuki cross-coupling reactions to synthesize various derivatives. These derivatives have been analyzed for non-linear optical properties, reactivity, and structural features, showcasing its application in materials science (Rizwan et al., 2021).
Synthesis of Aroma-Active Compounds : In the Maillard reaction between glutathione and reducing sugars, derivatives of this compound form aroma-active compounds. This research is important for understanding flavor chemistry and food science applications (Lee et al., 2010).
Safety and Hazards
The safety information for 4-Bromo-5-methylthiophene-2-carbaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
Thiophene derivatives are known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It’s worth noting that thiophene derivatives are often used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant , which suggests that it can be well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier.
Properties
IUPAC Name |
4-bromo-5-methylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBRLTKLAXZRPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573834 | |
Record name | 4-Bromo-5-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29421-75-8 | |
Record name | 4-Bromo-5-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-methylthiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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